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molecular formula C14H11NOS B8396822 1-(2-Thienylmethyl)indole-4-carbaldehyde

1-(2-Thienylmethyl)indole-4-carbaldehyde

Cat. No. B8396822
M. Wt: 241.31 g/mol
InChI Key: XUOAKCWCRZWLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 725 mg of indole-4-carbaldehyde and 2-thienylmethyl methanesulfonate instead of the benzyl bromide used in Example 1 to give 392 mg of 1-(2-thienylmethyl)indole-4-carbaldehyde as pale yellow crystals. The yield thereof was found to be 33%.
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.CS(O[CH2:17][C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)(=O)=O>>[S:19]1[CH:20]=[CH:21][CH:22]=[C:18]1[CH2:17][N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
725 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CN1C=CC=2C(=CC=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 392 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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